2,5-Dibromo-3,6-dimethylpyridine
Overview
Description
2,5-Dibromo-3,6-dimethylpyridine is a brominated pyridine derivative with the molecular formula C7H7Br2N. It is a solid compound that is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-3,6-dimethylpyridine can be synthesized through several methods. One common method involves the bromination of 3,6-dimethylpyridine using bromine in the presence of a suitable solvent such as acetic acid. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow bromination. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl groups replacing the bromine atoms.
Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.
Scientific Research Applications
2,5-Dibromo-3,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dibromo-3,6-dimethylpyridine depends on the specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-5,6-dimethylpyridine: Another brominated pyridine derivative with similar reactivity but different substitution pattern.
2,6-Dibromopyridine: Used as a tridentate chelating ligand and in the formation of macrocycles.
3,5-Dibromopyridine: Known for its use in various organic synthesis applications.
Uniqueness
2,5-Dibromo-3,6-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated pyridine derivatives. This makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2,5-dibromo-3,6-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCRHWXLCJFQPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Br)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355769 | |
Record name | 2,5-dibromo-3,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38749-93-8 | |
Record name | 2,5-Dibromo-3,6-dimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38749-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-dibromo-3,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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